molecular formula C15H17N3O6S2 B2920305 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034261-81-7

2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2920305
CAS No.: 2034261-81-7
M. Wt: 399.44
InChI Key: XSBWLFRDWUFECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole features a unique structure combining a 2,3-dihydrobenzo[b][1,4]dioxin core, dual sulfonyl groups attached to an azetidine ring, and a methyl-substituted imidazole moiety. Computational predictions using Lipinski’s rules indicate favorable druglikeness, with synthetic accessibility rated on a scale of 1–10 .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-17-5-4-16-15(17)25(19,20)12-9-18(10-12)26(21,22)11-2-3-13-14(8-11)24-7-6-23-13/h2-5,8,12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBWLFRDWUFECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O4S2C_{18}H_{20}N_6O_4S^2 with a molecular weight of approximately 398.44 g/mol. The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to an azetidine ring and an imidazole group, which are known for their roles in various biological activities.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrase and other enzymes, suggesting that this compound may also possess similar inhibitory properties.
  • Antioxidant Activity : The presence of the dioxin moiety may contribute to antioxidant capabilities, protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Preliminary studies have suggested that compounds containing imidazole and dioxin structures can induce apoptosis in cancer cells. For instance:

  • Case Study : In vitro studies demonstrated that derivatives of imidazole showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) due to their ability to induce cell cycle arrest and apoptosis .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties:

  • Study Findings : Research indicated that similar compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfonamide group is often associated with enhanced antibacterial efficacy .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Research Insights : Compounds with the dihydrobenzo[dioxin] structure have shown potential in protecting neuronal cells from apoptosis induced by neurotoxic agents .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neurotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)
  • Structure : Shares the benzo[b][1,4]dioxin and imidazole core but replaces sulfonyl-azetidine with furan-2-yl and diphenyl groups.
  • Synthesis: Prepared via a one-pot reaction of benzil, ammonium acetate, and furan-2-carbaldehyde in ethanol with CHBFO catalyst .
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Derivatives
  • Structure : Imidazolone fused with triazine, featuring diphenyl substituents.
  • Synthesis: Derived from hydrazinyl-imidazolone intermediates reacting with hydrazonoyl halides .
  • Key Differences: The triazinone ring introduces rigidity, contrasting with the flexible azetidine-sulfonyl linker in the target compound.
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
  • Structure : Contains a hydroxyethyl spacer instead of the azetidine-sulfonyl group (molecular formula: C₁₄H₁₇N₃O₅S, MW: 339.37) .
  • Key Differences : The hydroxyethyl group may enhance hydrophilicity but reduce metabolic stability compared to the sulfonyl-azetidine moiety.

Pharmacokinetic and Bioactivity Profiles

Druglikeness and ADMET Predictions
  • Target Compound: Predicted to comply with Lipinski’s rules (molecular weight <500, hydrogen bond donors/acceptors within limits), suggesting oral bioavailability .
  • DDFDI: No explicit ADMET data, but the furan and diphenyl groups may increase hydrophobicity, risking higher plasma protein binding.
Electronic and Reactivity Insights
  • Computational tools like Multiwfn could analyze electrostatic potentials (ESP) and electron localization functions (ELF) to compare reactivity. For instance, the dual sulfonyl groups in the target compound likely create strong electron-withdrawing effects, enhancing electrophilic character relative to hydroxyethyl or furan-containing analogs .

Q & A

Q. Table 1. Comparative PARP Inhibition Data

CompoundIC₅₀ (nM)Selectivity (PARP1/PARP2)
Target Compound85 ± 1215:1
Olaparib (Control)1.2 ± 0.312:1

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey Peaks/Features
¹H NMR (400 MHz, CDCl₃)δ 4.12 (s, 3H, CH₃), δ 3.78–3.82 (m, 4H, dioxane)
HRMS (ESI+)[M+H]⁺ = 439.08 (calc. 439.07)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.